molecular formula C18H19BrN2O5 B11554167 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11554167
M. Wt: 423.3 g/mol
InChI Key: VNUUXOOUMFXAJJ-KEBDBYFISA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of aromatic rings, ether linkages, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of ethyl 2-(2-bromo-4-methoxyphenoxy)acetate with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds.

Properties

Molecular Formula

C18H19BrN2O5

Molecular Weight

423.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19BrN2O5/c1-3-25-17-8-12(4-6-15(17)22)10-20-21-18(23)11-26-16-7-5-13(24-2)9-14(16)19/h4-10,22H,3,11H2,1-2H3,(H,21,23)/b20-10+

InChI Key

VNUUXOOUMFXAJJ-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)O

Origin of Product

United States

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